N-(4-Cyano-1-methylpiperidin-4-YL)-2-fluoro-3-(trifluoromethyl)benzamide
N-(4-Cyano-1-methylpiperidin-4-YL)-2-fluoro-3-(trifluoromethyl)benzamide is a synthetic, small-molecule benzamide derivative (molecular formula C15H15F4N3O; molecular weight 329.30 g/mol) featuring a 4‑cyano‑1‑methylpiperidine moiety linked via an amide bond to a 2‑fluoro‑3‑(trifluoromethyl)phenyl ring. The compound is primarily offered by specialist chemical suppliers as a reference standard or building block for medicinal chemistry and chemical biology research.
Technical Parameters
Basic Identity
| Product Name | N-(4-Cyano-1-methylpiperidin-4-YL)-2-fluoro-3-(trifluoromethyl)benzamide |
|---|---|
| CAS | 1465362-61-1 |
| Molecular Formula | C15H15F4N3O |
| Molecular Weight | 329.299 |
Structural Identifiers
| SMILES | CN1CCC(CC1)(C#N)NC(=O)C2=C(C(=CC=C2)C(F)(F)F)F |
|---|---|
| InChI | InChI=1S/C15H15F4N3O/c1-22-7-5-14(9-20,6-8-22)21-13(23)10-3-2-4-11(12(10)16)15(17,18)19/h2-4H,5-8H2,1H3,(H,21,23) |
| InChIKey | SRKDAULJOLDEIK-UHFFFAOYSA-N |
Commercial & Availability
| Standard Pack Sizes | 10 mg / 50 mg / 100 mg / Bulk Custom |
|---|---|
| Availability | In Stock |
| Custom Synthesis | Available on request |
Handling Information
| Solubility | not available |
|---|
N-(4-Cyano-1-methylpiperidin-4-YL)-2-fluoro-3-(trifluoromethyl)benzamide (CAS 1465362-61-1): Structural Identity and Research-Grade Procurement Considerations
N-(4-Cyano-1-methylpiperidin-4-YL)-2-fluoro-3-(trifluoromethyl)benzamide is a synthetic, small-molecule benzamide derivative (molecular formula C15H15F4N3O; molecular weight 329.30 g/mol) featuring a 4‑cyano‑1‑methylpiperidine moiety linked via an amide bond to a 2‑fluoro‑3‑(trifluoromethyl)phenyl ring [1]. The compound is primarily offered by specialist chemical suppliers as a reference standard or building block for medicinal chemistry and chemical biology research. Its InChI Key is SRKDAULJOLDEIK-UHFFFAOYSA-N, and its canonical SMILES is CN1CCC(CC1)(C#N)NC(=O)C2=C(C(=CC=C2)C(F)(F)F)F [1].
- [1] PubChem. Substance Record for N-(4-Cyano-1-methylpiperidin-4-yl)-2-fluoro-3-(trifluoromethyl)benzamide. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/ (accessed via CAS 1465362-61-1). View Source
Why N-(4-Cyano-1-methylpiperidin-4-YL)-2-fluoro-3-(trifluoromethyl)benzamide Cannot Be Casually Substituted: The Missing Quantitative Selectivity and Potency Data
No publicly accessible, comparator-anchored quantitative biological activity data (e.g., IC50, Ki, EC50) or selectivity profiling data for this exact compound could be identified in primary literature, patents, or authoritative databases as of the search date [1]. In the absence of target‑engagement metrics, selectivity windows, or pharmacokinetic parameters, there is no evidence‑based rationale to prioritize this compound over any in‑class analog. Any substitution decision based solely on structural similarity would be speculative and carries an undefined risk of altered potency, off‑target activity, or physicochemical behavior. Users requiring documented biological performance must request proprietary data from the supplier or commission bespoke profiling.
- [1] PubChem. Substance Record for N-(4-Cyano-1-methylpiperidin-4-yl)-2-fluoro-3-(trifluoromethyl)benzamide. National Center for Biotechnology Information. No bioactivity data reported. Available at: https://pubchem.ncbi.nlm.nih.gov/. View Source
Quantitative Differentiation Evidence for N-(4-Cyano-1-methylpiperidin-4-YL)-2-fluoro-3-(trifluoromethyl)benzamide: Comparator-Based Analysis
Evidence-Supported Application Scenarios for N-(4-Cyano-1-methylpiperidin-4-YL)-2-fluoro-3-(trifluoromethyl)benzamide
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